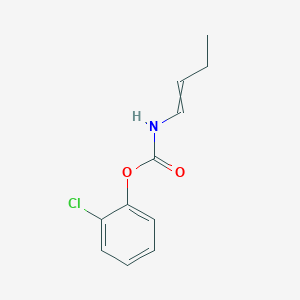

2-Chlorophenyl but-1-en-1-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

88309-72-2 |

|---|---|

Molecular Formula |

C11H12ClNO2 |

Molecular Weight |

225.67 g/mol |

IUPAC Name |

(2-chlorophenyl) N-but-1-enylcarbamate |

InChI |

InChI=1S/C11H12ClNO2/c1-2-3-8-13-11(14)15-10-7-5-4-6-9(10)12/h3-8H,2H2,1H3,(H,13,14) |

InChI Key |

CGOCNHFSDIBUGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CNC(=O)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 2 Chlorophenyl But 1 En 1 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. For the structural elucidation of organic molecules like 2-Chlorophenyl but-1-en-1-ylcarbamate, ¹H and ¹³C NMR are fundamental. These techniques provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular puzzle.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is dictated by the presence of electronegative atoms and unsaturated systems.

The aromatic protons of the 2-chlorophenyl ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chlorine atom. The substitution pattern of the ring will lead to a complex splitting pattern, likely appearing as a multiplet.

The proton attached to the nitrogen of the carbamate (B1207046) group (NH) is anticipated to resonate as a broad singlet, with its chemical shift being sensitive to solvent and concentration. This signal is expected in the range of 6.5-8.0 ppm.

The vinylic protons of the but-1-en-1-yl group will show characteristic chemical shifts and coupling constants. The proton on the carbon adjacent to the nitrogen (C1'-H) will be significantly deshielded by the carbamate functionality and is predicted to appear around 6.0-6.5 ppm. The proton on the second carbon of the double bond (C2'-H) will likely resonate further upfield, around 4.5-5.0 ppm. The coupling constant between these two protons (³J) would be indicative of the double bond geometry (cis or trans).

The methylene (B1212753) protons (C3'-H₂) of the butyl group are expected to appear as a multiplet around 2.0-2.3 ppm, showing coupling to both the adjacent vinylic proton and the terminal methyl protons. Finally, the terminal methyl protons (C4'-H₃) will resonate at the most upfield position for the butenyl chain, likely around 0.9-1.2 ppm, appearing as a triplet due to coupling with the neighboring methylene group.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 7.5 | m | - |

| NH | 6.5 - 8.0 | br s | - |

| C1'-H | 6.0 - 6.5 | d | 8-12 |

| C2'-H | 4.5 - 5.0 | dt | 8-12, 6-8 |

| C3'-H₂ | 2.0 - 2.3 | m | - |

| C4'-H₃ | 0.9 - 1.2 | t | 7-8 |

Note: The predicted data is based on analogous compounds and established NMR principles, as direct experimental data for this compound is not available.

¹³C NMR Spectroscopic Analysis and Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate group is expected to be the most deshielded, with a predicted chemical shift in the range of 150-155 ppm.

The aromatic carbons of the 2-chlorophenyl ring will appear in the region of 120-150 ppm. The carbon atom bonded to the chlorine (C2) will have a distinct chemical shift, as will the carbon attached to the oxygen of the carbamate (C1). The other aromatic carbons will have chemical shifts influenced by their position relative to these substituents.

The vinylic carbons (C1' and C2') are expected to resonate between 100 and 140 ppm. The carbon atom C1', being attached to the nitrogen, will be more deshielded than C2'. The carbons of the ethyl group (C3' and C4') will appear in the upfield region of the spectrum, with the C3' methylene carbon expected around 20-30 ppm and the C4' methyl carbon around 10-15 ppm.

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 150 - 155 |

| C1 | 145 - 150 |

| C2 | 125 - 130 |

| C3-C6 | 120 - 130 |

| C1' | 120 - 125 |

| C2' | 105 - 110 |

| C3' | 20 - 30 |

| C4' | 10 - 15 |

Note: The predicted data is based on analogous compounds and established NMR principles, as direct experimental data for this compound is not available.

Advanced NMR Techniques for Conformational and Structural Insights

To gain a more profound understanding of the three-dimensional structure and connectivity of this compound, advanced NMR techniques are indispensable.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlation maps that reveal connections between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the proton-proton coupling network within the but-1-en-1-yl chain. Cross-peaks would be observed between the C1'-H and C2'-H protons, between the C2'-H and C3'-H₂ protons, and between the C3'-H₂ and C4'-H₃ protons. This would unequivocally establish the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signal for C1'-H in the ¹H spectrum would show a correlation to the C1' signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For example, correlations would be expected between the NH proton and the carbonyl carbon (C=O), as well as the C1' carbon. The aromatic protons would show correlations to various carbons within the phenyl ring and potentially to the C1 carbon.

Variable Temperature NMR Studies for Conformational Ensembles

Carbamates can exist as a mixture of rotamers due to restricted rotation around the C-N bond. nih.govchemrxiv.org Variable Temperature (VT) NMR studies can provide valuable information about the conformational dynamics of this compound. By acquiring NMR spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to different conformers, allowing for the determination of the energy barrier to rotation. At lower temperatures, separate signals for each conformer might be resolved, providing insights into their relative populations.

Heteronuclear NMR (e.g., ¹⁵N, ¹⁷O) for Amide and Carbamate Linkages

While less common than ¹H and ¹³C NMR, heteronuclear NMR involving isotopes such as ¹⁵N and ¹⁷O can offer direct probes into the electronic environment of the carbamate linkage. ¹⁵N NMR spectroscopy, although requiring isotopic enrichment for good sensitivity, can provide the chemical shift of the nitrogen atom, which is highly sensitive to its hybridization and bonding environment. researchgate.net Similarly, ¹⁷O NMR could, in principle, be used to study the carbonyl oxygen, though its low natural abundance and quadrupolar nature present significant experimental challenges. researchgate.net These techniques could provide unique data to complement the information obtained from proton and carbon NMR.

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within this compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific vibrational modes corresponding to different functional groups can be identified.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carbamate, alkene, and chlorophenyl moieties.

Key functional group vibrations for this compound would include the N-H stretching of the carbamate group, typically observed in the range of 3300-3500 cm⁻¹. The C=O (carbonyl) stretching vibration of the carbamate is expected to produce a strong absorption band around 1680-1730 cm⁻¹. The C-O stretching of the carbamate would likely appear in the 1200-1300 cm⁻¹ region.

The but-1-en-1-yl group will exhibit characteristic C=C stretching vibrations around 1650 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The 2-chlorophenyl group will show aromatic C-H stretching vibrations also above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration for a simple organic chlorine compound is typically found in the 700-750 cm⁻¹ range. uantwerpen.be

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Carbamate) | 3300-3500 | Stretching |

| C-H (Aromatic) | >3000 | Stretching |

| C-H (Alkene) | >3000 | Stretching |

| C=O (Carbamate) | 1680-1730 | Stretching |

| C=C (Alkene) | ~1650 | Stretching |

| C=C (Aromatic) | 1450-1600 | Ring Stretching |

| C-O (Carbamate) | 1200-1300 | Stretching |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For this compound, the C=C bonds of the alkene and the aromatic ring are expected to produce strong Raman signals. The symmetric stretching of the C-Cl bond would also be Raman active. Similar to IR spectroscopy, vibrational modes for the carbamate group will also be present in the Raman spectrum.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules in solution. ru.nlrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light. ru.nl For a molecule to be VCD active, it must be chiral. In the case of this compound, if a chiral center is present, for instance through stereoisomerism at the but-1-en-1-yl group or restricted rotation of the chlorophenyl group, it would exhibit a VCD spectrum. The VCD signals are highly sensitive to the spatial arrangement of atoms and can provide detailed conformational information. rsc.org The technique is particularly useful for studying complex molecular systems in solution. ru.nl

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like carbamates. In ESI-MS, the protonated molecule [M+H]⁺ is typically observed. The fragmentation of carbamates in mass spectrometry can proceed through characteristic pathways. A common fragmentation route for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a loss of 57 Da. nih.gov For this compound, fragmentation would likely involve cleavage of the carbamate bond, leading to characteristic fragment ions.

Hyphenated Techniques for Analytical Characterization (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov This technique is widely used for the trace-level quantification and confirmation of carbamate pesticides in various matrices. nih.gov

In an LC-MS/MS analysis of this compound, the compound would first be separated from other components in a sample on a chromatographic column, often a reverse-phase C18 column. nih.govnih.gov Following separation, the analyte would be ionized, typically using ESI, and the precursor ion corresponding to the protonated molecule would be selected in the first mass analyzer. This precursor ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis. nih.govrsc.org The development of such a method would involve the optimization of both chromatographic and mass spectrometric conditions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structure Determination of Related Carbamates

X-ray crystallography is an essential experimental technique for the definitive determination of the atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This method provides precise three-dimensional coordinates of atoms within a crystal lattice, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing. wikipedia.org While a specific crystal structure for this compound is not publicly available, extensive research on structurally related carbamates, particularly phenyl carbamate derivatives, has been conducted. The data from these studies, often archived in repositories like the Cambridge Structural Database (CSD), are invaluable for understanding the solid-state behavior of this class of compounds. wikipedia.orgnih.gov The carbamate group is recognized in crystal engineering as a reliable building block for forming robust and predictable hydrogen-bonded structures. nih.gov

Case Study: Phenyl N-(4-nitrophenyl)carbamate

The crystal structure of phenyl N-(4-nitrophenyl)carbamate (C₁₃H₁₀N₂O₄) provides a clear example of the structural characteristics and intermolecular forces at play in aromatic carbamates. nih.gov The analysis revealed that the asymmetric unit contains two crystallographically independent molecules, designated as A and B. nih.gov

In this structure, the aromatic rings are not coplanar. The dihedral angle between the nitrophenyl ring and the phenyl ring is 48.18(14)° in molecule A and 45.81(14)° in molecule B. nih.gov The carbamate group itself is twisted relative to the attached aromatic rings. nih.gov The solid-state packing is dominated by intermolecular N—H⋯O hydrogen bonds, which link the A and B molecules alternately to form chains that extend along the a-axis. These primary chains are further interconnected by C—H⋯π interactions, creating a more complex double-chain structure. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀N₂O₄ |

| Formula Weight | 258.23 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.6722 (3) |

| b (Å) | 10.2543 (5) |

| c (Å) | 12.4787 (6) |

| α (°) | 84.625 (3) |

| β (°) | 79.386 (3) |

| γ (°) | 77.955 (3) |

| Volume (ų) | 1187.73 (9) |

| Z | 4 |

Case Study: Phenyl N-(3,5-dimethylphenyl)carbamate

Similarly, the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate (C₁₅H₁₅NO₂) reveals two independent molecules (A and B) in the asymmetric unit, both having similar conformations. nih.govresearchgate.net The dimethylphenyl ring, the phenyl ring, and the central carbamate group are not coplanar. nih.govresearchgate.net

In molecule A, the dimethylphenyl and phenyl rings are inclined to the mean plane of the carbamate group by 27.71(13)° and 71.70(4)°, respectively. The two rings form a dihedral angle of 84.53(13)° with each other. nih.govresearchgate.net

In molecule B, the corresponding dihedral angles are 34.33(11)°, 66.32(13)°, and 85.48(12)°. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₅NO₂ |

| Formula Weight | 241.28 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.6305 (4) |

| b (Å) | 11.3323 (5) |

| c (Å) | 14.0759 (6) |

| α (°) | 81.189 (2) |

| β (°) | 88.667 (2) |

| γ (°) | 72.583 (2) |

| Volume (ų) | 1294.62 (10) |

| Z | 4 |

These examples underscore how X-ray crystallography elucidates the conformational preferences and non-covalent interaction patterns in the solid state of carbamates. The consistent formation of hydrogen-bonded chains and further aggregation through weaker interactions like C-H···π and π-π stacking are characteristic features that likely influence the physicochemical properties of these compounds.

Computational and Theoretical Investigations of 2 Chlorophenyl But 1 En 1 Ylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 2-Chlorophenyl but-1-en-1-ylcarbamate. These methods, rooted in quantum mechanics, provide a detailed description of molecular behavior.

Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are employed to investigate various aspects of this compound.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are performed to achieve this. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-N (carbamate) | 1.36 Å | |

| C-O (ester) | 1.35 Å | |

| C-Cl | 1.74 Å | |

| C=C (butenyl) | 1.34 Å | |

| Bond Angle | O=C-N | 125.0° |

| C-N-H | 120.5° | |

| C-O-C | 118.0° | |

| Dihedral Angle | O=C-N-C | 180.0° (trans) |

| C-C=C-C | ~120.0° |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar carbamate (B1207046) structures.

Energetic analysis provides information about the stability of the molecule. Key energetic parameters include the total electronic energy, zero-point vibrational energy (ZPVE), and Gibbs free energy. These values are essential for comparing the stability of different conformers and for studying reaction thermodynamics.

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the carbamate linkage, while the LUMO is often distributed over the carbonyl group and the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used.

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can be compared with experimental data to validate the computed structure.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can be calculated using DFT. The computed harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. These calculations help in the assignment of experimental vibrational bands to specific molecular motions.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| N-H stretch | 3450 | Stretching of the N-H bond |

| C=O stretch | 1720 | Stretching of the carbonyl group |

| C=C stretch | 1650 | Stretching of the butenyl C=C bond |

| C-Cl stretch | 750 | Stretching of the C-Cl bond |

Note: Frequencies are unscaled and represent typical values for the described functional groups.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict the 1H and 13C NMR chemical shifts of organic molecules. The calculated shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for interpreting complex NMR spectra and confirming molecular structures.

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT. While not as accurate as DFT, they are useful for preliminary conformational searches and for studying large molecular systems. These methods use parameters derived from experimental data to simplify the quantum mechanical calculations. For this compound, semi-empirical methods can be employed to rapidly screen a large number of possible conformations before refining the most stable ones with higher-level DFT calculations.

Density Functional Theory (DFT) Studies

Conformational Analysis and Molecular Dynamics

The presence of several rotatable bonds in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the key rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space and how it interacts with its environment, such as a solvent. These simulations are particularly useful for understanding the flexibility of the molecule and the time-averaged properties that might be observed experimentally.

Carbamate Amide Bond Conformation and Isomerism (Cis/Trans)

The conformational landscape of carbamates, including "this compound," is significantly influenced by the nature of the amide bond. This bond, which is central to the carbamate functional group, exhibits partial double bond character, leading to restricted rotation and the potential for cis/trans isomerism. researchgate.net Unlike the peptide bonds in proteins where the trans conformation is overwhelmingly favored, carbamates can exhibit a significant population of the cis isomer. nih.govnih.gov

Computational studies, often employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of carbamate monomers. nih.govacs.org These investigations reveal that while peptides typically assume trans configurations at low energies, cis configurations can be energetically stable for carbamates. chemrxiv.org This deviation from the established behavior of peptides is a noteworthy characteristic of carbamates. The stabilization of the cis isomers in carbamates can be attributed to specific intramolecular interactions. chemrxiv.org

A detailed analysis of the dihedral angle around the amide bond allows for the quantification of cis/trans isomerization. chemrxiv.org For instance, in a study of a Boc-carbamate monomer, it was found that a significant number of the low-energy conformers exhibited cis configurations. chemrxiv.org This finding highlights the unique conformational preferences of carbamates compared to their peptide analogues. The coexistence of cis and trans isomers has been computationally predicted for various ligands containing a peptide-like amide bond, with the energetic instability of the cis form being explained by a σ-character admixture into the C=O(π) bond. nih.gov

The following table summarizes the key characteristics of cis and trans conformations in carbamates based on computational studies.

| Conformation | Dihedral Angle (ω) | Relative Stability | Key Stabilizing/Destabilizing Factors |

| Trans | ~180° | Generally more stable | Lower steric hindrance between substituents. |

| Cis | ~0° | Can be energetically accessible and stable | Potential for stabilizing intramolecular interactions, such as hydrogen bonding. chemrxiv.org |

Rotational Barriers and Conformational Restriction Analysis

The restricted rotation around the C–N bond in carbamates gives rise to a significant rotational barrier, a topic that has been extensively investigated through computational methods. researchgate.net The height of this barrier is a critical determinant of the conformational dynamics of the molecule. Computational analyses have shown that the rotational barrier in carbamates is influenced by electronic and steric effects of the substituents. nd.eduresearchgate.net

Studies on various carbamate compounds have revealed that electron-donating groups tend to increase the rotational barrier (ΔG‡), while electron-withdrawing groups decrease it. nd.edu This observation is consistent with a mechanism where the transition state for rotation is less polar than the ground state. nd.edu The planarity of the carbamate group is disrupted during rotation, which affects the delocalization of the nitrogen lone pair into the carbonyl group.

Potential energy surface (PES) analyses have been employed to elucidate the complex interplay between rotation and nitrogen lone pair hybridization. nih.govresearchgate.net These studies have shown that the transition state structures for rotation often feature a pyramidalized nitrogen atom, in contrast to the essentially sp2-hybridized nitrogen in the ground state minima. nih.govresearchgate.net The stability of these transition states is influenced by a combination of factors, including the minimization of lone pair repulsion, hyperconjugation, and intramolecular electrostatic interactions. nih.govresearchgate.net

The table below presents typical rotational barriers for carbamates as determined by computational studies.

| Carbamate Type | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| N,N-dimethyl methyl carbamate | HF/6-31G | 13-17 | researchgate.net |

| Methyl N,N-dimethylcarbamate | Continuum reaction field model | Relatively insensitive to solvent polarity | researchgate.netnih.gov |

| N-arylcarbamates | AM1 semi-empirical and HF/6-31G ab initio | ~40% of ab initio results for AM1 | researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior (if applicable to carbamates as a class)

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, including the conformational changes and interactions of carbamates. nih.gov MD simulations can provide insights into the stability of carbamate ligands within biological systems, such as their binding to receptor sites. nih.gov For instance, MD simulations have been used to examine the stability of carbamate adducts of β-N-methylamino-l-alanine (BMAA) bound to the GluR2 receptor, revealing that these adducts remain stable in the binding site. nih.gov

These simulations can also elucidate the role of solvent molecules in the dynamic processes of carbamates. For example, ab initio molecular dynamics simulations have been used to study the interconversion of carbamate species in aqueous solutions, revealing complex proton transfer pathways involving bulk water molecules. uregina.ca Such studies have identified transient species and intermediate states that are crucial for understanding the reaction mechanisms of carbamates in solution. uregina.caresearchgate.net

The dynamic behavior of the protein backbone in the presence of a carbamate ligand can also be analyzed using MD simulations, helping to identify mobile regions of the protein. mdpi.com This information is valuable for understanding the conformational changes that may occur upon ligand binding.

Reaction Mechanism Studies through Computational Chemistry

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry plays a pivotal role in elucidating the reaction mechanisms of carbamate formation and degradation. rsc.org These studies often involve the characterization of transition states and the mapping of reaction pathways. For the formation of carbamates from amines and carbon dioxide, several mechanisms have been proposed and investigated computationally. epa.govresearchgate.netsci-hub.box

One proposed mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated to form the carbamate. researchgate.net However, some ab initio studies suggest that a single-step, third-order reaction is more likely, without the involvement of a long-lived zwitterionic intermediate. epa.gov Computational and experimental analyses have also shown that the role of a base, such as a guanidine, can be to deprotonate the amine as it attacks a free CO2 molecule, rather than the zwitterionic adduct acting as a direct carboxylation agent. rsc.org

The degradation of carbamate pesticides in the atmosphere, often initiated by reactions with hydroxyl radicals, has also been a subject of theoretical investigation. researchgate.net Dual-level direct dynamics methods have been used to calculate the rate constants for various reaction channels, such as hydrogen abstraction. researchgate.net These studies help to understand the environmental fate of carbamate compounds.

The following table outlines key aspects of carbamate reaction mechanisms as revealed by computational studies.

| Reaction Type | Proposed Mechanism | Key Computational Findings |

| Carbamate Formation | Zwitterionic intermediate pathway | The existence of a stable zwitterionic intermediate is debated; some studies suggest it is not a direct carboxylation agent. rsc.orgresearchgate.net |

| Carbamate Formation | Single-step, third-order reaction | Ab initio calculations suggest this as a likely mechanism for the reaction of CO2 with alkanolamines. epa.gov |

| Carbamate Degradation | H-abstraction by OH radicals | H-abstraction from a methyl group is often a major reaction channel in the atmospheric degradation of carbamate pesticides. researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSPR/QSAR) Modeling for Carbamate Class

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. springernature.com For the carbamate class of compounds, QSAR/QSTR (Quantitative Structure-Toxicity Relationship) models have been developed to predict their toxicity and other biological activities. nih.govresearchgate.net

These models are typically built using a set of carbamate derivatives with known activities and a variety of molecular descriptors. nih.govnih.gov The descriptors can be physicochemical, structural, or quantum mechanical in nature. nih.govresearchgate.net Multiple linear regression and partial least-squares analyses are common statistical methods used to develop these models. nih.gov

A QSTR model for a series of carbamate derivatives, for example, used physicochemical, structural, and quantum molecular descriptors derived from DFT to predict their toxicity in rats. nih.govresearchgate.net The resulting model showed a good correlation between the molecular descriptors and the observed toxicity. nih.govresearchgate.net Similarly, QSAR models have been developed for the toxicity of carbamate pesticides to aquatic organisms, such as rainbow trout. nih.gov

The predictive power of these models is rigorously validated using both internal and external validation techniques. nih.govresearchgate.net A well-validated QSAR model can be a valuable tool for predicting the activity of new or untested carbamate compounds, thereby guiding the design of new molecules with desired properties and providing a theoretical basis for risk assessment. nyxxb.cn

The table below provides an overview of QSAR/QSTR modeling for the carbamate class.

| Model Type | Predicted Property | Descriptors Used | Statistical Method | Model Performance (Example R²) |

| QSTR | Toxicity in rats | Physicochemical, structural, quantum molecular | Multiple Linear Regression | R² = 0.6584 nih.govresearchgate.net |

| QSAR | Toxicity to rainbow trout | Physicochemical, structural | Multiple Linear Regression, Partial Least-Squares | Predictive QSARs developed |

| QSAR | Acetylcholinesterase inhibitory potency | Quantitative reactivity index | Genetic/Partial Least Squares | R² > 0.8 nyxxb.cn |

Chemical Reactivity and Transformation Mechanisms of 2 Chlorophenyl But 1 En 1 Ylcarbamate

Hydrolysis and Degradation Pathways

Hydrolysis represents a significant degradation pathway for carbamate (B1207046) compounds, including 2-Chlorophenyl but-1-en-1-ylcarbamate. The stability of the carbamate ester is influenced by factors such as pH and the presence of catalysts. nih.gov Similarly, photodegradation can lead to the breakdown of the molecule upon exposure to light.

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the environment. clemson.edu

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the carbamate group can be protonated, which enhances the electrophilicity of the carbonyl carbon. clemson.edu This facilitates nucleophilic attack by a water molecule. However, for many carbamates, acid-catalyzed hydrolysis is not a dominant mechanism because the central carbon atom is situated between two electron-withdrawing atoms (oxygen and nitrogen), which can reduce its susceptibility to protonation. clemson.edu

Neutral Hydrolysis : While less extensively studied, neutral hydrolysis can be an important degradation pathway for carbamates at environmentally relevant pH values. clemson.edu

Base-Catalyzed (Alkaline) Hydrolysis : Alkaline hydrolysis is a primary degradation mechanism for many carbamates. clemson.edu For N-monosubstituted carbamates like this compound, the reaction often proceeds through an elimination-addition mechanism (E1cb). nih.govresearchgate.net In this pathway, a base abstracts the proton from the nitrogen atom, forming an intermediate isocyanate anion, which is then attacked by water. nih.gov For other carbamates, particularly those with an alkyl group on the nitrogen, the formation of a tetrahedral intermediate is the rate-determining step. clemson.edu The rate of alkaline hydrolysis is dependent on the concentration of hydroxide (B78521) ions and increases with higher pH. clemson.edu The hydrolysis of carbamates can also be influenced by the coordination of metal ions, which can activate the carbamate group towards hydrolysis. rsc.orgresearchgate.net

The general products of carbamate hydrolysis are the parent alcohol (or phenol), an amine, and carbon dioxide. nih.gov In the case of this compound, hydrolysis would be expected to yield 2-chlorophenol (B165306), but-1-en-1-amine (which would likely tautomerize), and carbon dioxide.

Table 1: General Mechanisms of Carbamate Hydrolysis

| Hydrolysis Type | Key Features |

|---|---|

| Acid-Catalyzed | Protonation of the carbonyl oxygen enhances electrophilicity of the carbonyl carbon. clemson.edu |

| Neutral | Can be significant at environmental pH values. clemson.edu |

Carbamate compounds can undergo photodegradation upon exposure to ultraviolet (UV) radiation. The specific mechanisms can vary depending on the structure of the carbamate and the environmental conditions.

One common photodegradation pathway involves the cleavage of the carbamate group. dss.go.th For aromatic carbamates, this can lead to the formation of a carbamic acid and a phenolic derivative. dss.go.th The carbamic acid is generally unstable and decomposes to an amine and carbon dioxide. dss.go.th In the case of this compound, this would result in the formation of 2-chlorophenol, but-1-en-1-amine, and carbon dioxide.

The presence of photosensitizers or catalysts such as titanium dioxide (TiO2) and zinc oxide (ZnO) can accelerate the photodegradation of carbamates. semanticscholar.orgresearchgate.net These substances can generate reactive oxygen species that attack the carbamate molecule. The rate of photodegradation can also be influenced by the solvent, with different degradation rates and products observed in aqueous versus non-aqueous environments. unito.itnih.gov For some carbamates, photooxidation is a predominant pathway, leading to the formation of various oxygenated products while keeping the carbamate moiety intact. nih.gov

Table 2: Key Aspects of Carbamate Photodegradation

| Factor | Influence on Photodegradation |

|---|---|

| UV Radiation | Can lead to the cleavage of the carbamate bond. dss.go.th |

| Photosensitizers (e.g., TiO2, ZnO) | Can accelerate the degradation process. semanticscholar.orgresearchgate.net |

| Solvent | Can affect the rate and products of photodegradation. unito.itnih.gov |

| Photooxidation | Can lead to oxygenated products with the carbamate group intact. nih.gov |

Reactivity of the Carbamate Moiety

The carbamate group is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. nih.gov The resonance between the amide and carboxyl groups contributes to the chemical stability of carbamates. nih.gov

The carbonyl carbon of the carbamate group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl carbon is influenced by the electronic properties of the substituents. Electron-withdrawing groups attached to the nitrogen or oxygen atoms can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, electron-donating groups can decrease its reactivity. youtube.com

Electrophiles, on the other hand, can attack the carbonyl oxygen. libretexts.org The presence of a C=O dipole allows carbamates to act as hydrogen-bond acceptors. nih.gov

Carbamates can undergo intramolecular reactions, particularly cyclization reactions, depending on the structure of the molecule. For instance, arylethylcarbamates can undergo acid-catalyzed cyclization to form dihydroisoquinolones. acs.org In some cases, intramolecular reactions can lead to the formation of cyclic carbamates. nih.goviupac.org The potential for such reactions in this compound would depend on the specific reaction conditions and the conformation of the molecule.

Reactivity of the Alkenyl Moiety

The but-1-en-1-yl group in this compound contains a carbon-carbon double bond, which is a site of higher electron density and is therefore susceptible to attack by electrophiles. libretexts.org

Common reactions of alkenes include:

Electrophilic Addition : The π-bond of the alkene can act as a nucleophile and attack electrophilic species. msu.edu This can lead to the addition of various reagents across the double bond, such as hydrogen halides, halogens, and water (in the presence of an acid catalyst). masterorganicchemistry.com The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu

Oxidation : The double bond can be oxidized by various reagents, such as permanganate (B83412) or ozone, to form diols, epoxides, or to cleave the double bond entirely, yielding aldehydes, ketones, or carboxylic acids. masterorganicchemistry.com

Hydrogenation : In the presence of a metal catalyst (e.g., platinum, palladium, or nickel), hydrogen gas can add across the double bond to form the corresponding alkane. libretexts.org

The reactivity of the alkenyl moiety in this compound can be influenced by the electronic effects of the adjacent carbamate group.

Stereoselective Transformations (e.g., hydrogenation)

The but-1-en-1-ylcarbamate portion of the molecule, an N-vinyl carbamate, is an excellent substrate for stereoselective transformations, most notably asymmetric hydrogenation. This reaction is a cornerstone of synthetic chemistry for producing chiral compounds with high optical purity. The hydrogenation of the C=C double bond in the enamide structure leads to the formation of a chiral saturated carbamate.

Various catalytic systems have been developed for the asymmetric hydrogenation of enamides and related N-vinyl derivatives, consistently achieving high yields and exceptional enantioselectivity. nih.govrsc.org Catalysts based on transition metals like rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, are particularly effective. nih.govrsc.org For instance, rhodium complexes with chiral diazaphospholane ligands have been used in the asymmetric hydroformylation of N-vinyl carbamates, yielding chiral aldehydes with up to 99% enantiomeric excess (ee). nih.gov Similarly, palladium on carbon (Pd/C) has been shown to be a sustainable and highly selective catalyst for the hydrogenation of various O-, S-, and N-vinyl derivatives under mild conditions, achieving over 99% selectivity for the desired saturated product while avoiding side reactions like hydrogenolysis. spbu.rumdpi.com

The general mechanism for these transition metal-catalyzed hydrogenations involves the coordination of the olefin to the chiral metal center, followed by the stereoselective transfer of hydrogen atoms to the double bond, leading to the chiral product.

Table 1: Representative Catalytic Systems for Stereoselective Hydrogenation of Enamides and N-Vinyl Derivatives

| Catalyst System | Substrate Type | Product Type | Typical Enantioselectivity (ee) | Reference |

| Rhodium-Diazaphospholane | N-Vinyl Carbamates | Chiral Aldehydes (via Hydroformylation) | Up to 99% | nih.gov |

| Ruthenium-BINAP | N-Heteroaryl Vinyl Ethers | Chiral Ethers | Good to Excellent | rsc.org |

| Palladium on Carbon (Pd/C) | O-, S-, N-Vinyl Derivatives | Saturated Derivatives | >99% (Selectivity) | spbu.rumdpi.com |

Olefin Functionalization Reactions

The double bond in the but-1-en-1-ylcarbamate moiety is amenable to a range of functionalization reactions beyond simple hydrogenation. These reactions allow for the introduction of diverse functional groups, significantly expanding the synthetic utility of the parent compound.

One such transformation is hydroamination , which involves the formal addition of an N-H bond across the double bond. Copper(I) hydride (CuH) catalyzed hydroamination represents a modern approach where the olefin reacts with the CuH catalyst to form a chiral organocopper intermediate, which is then intercepted by an electrophilic amine reagent. researchgate.net This method allows for the synthesis of various amines and amides with high regio- and stereoselectivity under mild conditions. researchgate.net Another strategy involves amidyl radical-based hydroamidation, where an amidyl radical is generated catalytically and adds to the olefin in an anti-Markovnikov fashion. acs.org

Diamination is another powerful functionalization, enabling the direct installation of two amine groups across the double bond to form valuable vicinal diamines. A photoinduced strategy involves the in-situ formation of N-chloroamines, which generate aminium radicals upon photoactivation. These radicals facilitate an efficient aminochlorination of the olefin, followed by the formation of an aziridinium (B1262131) ion that can be opened by a second amine nucleophile. nih.gov

Other notable olefin functionalization reactions include metathesis , such as the cobalt-catalyzed olefin-imine metathesis with enaminones, acs.org and the Julia-Kocienski olefination for the synthesis of other enamide structures. researchgate.net

Reactivity of the Chlorophenyl Moiety

The 2-chlorophenyl group dictates the aromatic reactivity of the molecule. The chlorine atom and the carbamate group influence the ring's susceptibility to both aromatic substitution and modern cross-coupling reactions.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic and, under certain conditions, nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): In EAS, the reactivity and orientation of incoming electrophiles are governed by the existing substituents. The chlorine atom is a weakly deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (sigma complex). organicchemistrytutor.comyoutube.comuci.edulibretexts.org The N-acyl group of the carbamate is generally considered a deactivating, meta-directing group. However, the oxygen atom attached to the ring in the carbamate linkage (-O-C(O)N-) acts as an activating, ortho, para-director due to its strong resonance donation effect, which typically outweighs the inductive withdrawal of the carbonyl. organicchemistrytutor.comyoutube.com

When both an ortho, para-directing activator (the carbamate oxygen) and an ortho, para-directing deactivator (chlorine) are present, the stronger activating group dictates the position of substitution. Therefore, electrophilic attack would be directed primarily to the positions ortho and para to the carbamate group. Steric hindrance from the adjacent chloro and butenylcarbamate groups would likely favor substitution at the para position.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive toward nucleophiles, but SNAr can occur if the ring is "activated" by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen). chemistrysteps.compressbooks.pubyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pub The carbamate group is not a strong enough electron-withdrawing group to sufficiently activate the ring for SNAr under standard conditions. Therefore, direct nucleophilic displacement of the chlorine atom in this compound is generally not a favored reaction pathway unless extremely harsh conditions or a benzyne (B1209423) mechanism is invoked. chemistrysteps.com

Cross-Coupling Reactions Involving the Halogen

The carbon-chlorine bond on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in catalyst design have made their use routine. wikipedia.orgwikipedia.orgyoutube.comyoutube.comresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. youtube.comyoutube.com It is one of the most widely used methods for biaryl synthesis due to its mild conditions and high functional group tolerance. While aryl carbamates themselves can sometimes participate in nickel-catalyzed Suzuki couplings (cleaving the C-O bond), the C-Cl bond is the more conventional reactive site for palladium catalysis. nih.govnih.govresearchgate.net

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, substituted alkene. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. This transformation would allow for the extension of the aromatic core by introducing a vinyl group. wikipedia.orgresearchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgresearchgate.net It is a powerful tool for synthesizing substituted anilines and related compounds. This would allow for the replacement of the chlorine atom with a variety of nitrogen-based functional groups. The typical catalytic cycle for these palladium-catalyzed reactions involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation (for Suzuki) or olefin coordination/insertion (for Heck), and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwikipedia.orglibretexts.org

Table 2: Major Cross-Coupling Reactions Applicable to the Chlorophenyl Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents | Reference |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | C-C (Aryl-Aryl) | Pd catalyst, Base | youtube.comyoutube.com |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd catalyst, Base | wikipedia.orgyoutube.comorganic-chemistry.org |

| Buchwald-Hartwig Amination | R₂NH or RNH₂ | C-N | Pd catalyst, Base | wikipedia.orgorganic-chemistry.orglibretexts.org |

Advanced Applications and Research Directions in Carbamate Chemistry Relevant to 2 Chlorophenyl But 1 En 1 Ylcarbamate

Carbamates as Protecting Groups in Complex Organic Synthesis

In multistep organic synthesis, it is often necessary to temporarily block the reactivity of a specific functional group to prevent it from participating in undesired side reactions. researchgate.net Carbamates are an exceptionally useful class of protecting groups for amines due to their general stability and the convenience of their installation and removal under specific, often mild, conditions. chem-station.com The nitrogen of a carbamate (B1207046) is significantly less nucleophilic than that of a free amine, effectively "taming" its high reactivity. chem-station.commasterorganicchemistry.com This strategy is indispensable in fields like peptide chemistry. researchgate.net

Amine Protection in Peptide Synthesis

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a cornerstone of bioorganic chemistry and drug discovery. masterorganicchemistry.com Controlling the sequence of amino acids is critical, which necessitates the protection of the α-amino group of one amino acid while its carboxylic acid end is coupled to the free amine of another. researchgate.netnih.gov Carbamates are the most popular choice for this purpose. masterorganicchemistry.com They are easily installed on the amine nitrogen, are inert to a wide variety of reaction conditions used for peptide coupling, and can be removed selectively without affecting the newly formed peptide (amide) bonds. masterorganicchemistry.com

Several common carbamate protecting groups are routinely used, each with distinct removal conditions, which allows for orthogonal protection strategies where different protecting groups can be removed independently of one another. chem-station.com

| Protecting Group | Abbreviation | Reagent for Installation | Cleavage (Deprotection) Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.commasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd-C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.commasterorganicchemistry.com |

This protective strategy ensures that the correct sequence of amino acids is assembled, preventing the polymerization of amino acids and other side reactions. researchgate.netmasterorganicchemistry.com The carbamate moiety within 2-Chlorophenyl but-1-en-1-ylcarbamate is an example of the core functional group that is fundamental to these widely used synthetic methodologies.

Carbamate Functionality in Polymer Science

The carbamate linkage is not only crucial for synthesis but is also a fundamental building block in materials science, forming the backbone of major classes of polymers. Its unique structural properties, which can be considered a hybrid of an amide and an ester, contribute to the diverse and versatile properties of these materials. chemrxiv.orgwikipedia.org

Building Blocks for Advanced Polyurethanes

Polyurethanes (PUs) are a major class of polymers that contain multiple carbamate (urethane) groups in their main chain. wikipedia.org These materials are exceptionally versatile and are produced commercially as foams, elastomers, and solids for a vast array of applications. sintef.no Typically, polyurethanes are synthesized through the reaction of diisocyanates with diols. wikipedia.org Research is also focused on alternative, phosgene-free routes to produce the isocyanate precursors, with one method involving the use of carbon dioxide to create intermediate carbamates. sintef.norsc.org Glycidyl carbamate resins are another area of innovation, combining the desirable properties of polyurethanes with the reactivity of epoxides to create high-performance coatings. researchgate.net The carbamate group, as present in this compound, is the defining linkage that bestows polyurethanes with their characteristic properties.

Design of Sequence-Defined Polymers and Functional Materials

Beyond traditional polyurethanes, carbamates are an emerging and promising platform for the construction of sequence-defined, non-biological polymers. acs.orgnih.gov In nature, the precise sequence of amino acids in a protein dictates its structure and function. nih.gov Scientists are aiming to replicate this level of control in synthetic polymers to create new functional materials from the ground up. acs.orgnih.gov

Compared to the peptide bonds found in proteins, carbamate linkages are more rigid, which is thought to be due to a more extended delocalization of π-electrons along the polymer backbone. chemrxiv.orgacs.orgnih.gov This rigidity can lead to more predictable folding and self-assembly behaviors. nih.gov By controlling the precise sequence of different carbamate monomers, researchers expect to be able to fine-tune material properties and design novel materials for applications such as data storage or molecular transport. chemrxiv.orgacs.org

Carbamate Derivatives as Chemical Probes and Enzyme Modulators

The carbamate functional group is a key structural motif in many biologically active molecules and approved drugs. nih.govnih.gov Its ability to interact with biological targets, particularly enzymes, makes it a valuable component in the design of chemical probes and therapeutic agents. nih.govacs.org Carbamates can act as mimics of the peptide bond, but they also have the capacity to form covalent bonds with active site residues of certain enzymes, leading to modulation of their activity. nih.govresearchgate.net

Investigations into Enzyme-Carbamate Interactions (e.g., Acetylcholinesterase, RuBisCO Carbamate Formation)

Acetylcholinesterase (AChE): This enzyme is critical for nerve function, as it hydrolyzes the neurotransmitter acetylcholine (B1216132). nih.gov Many carbamate-containing compounds are effective inhibitors of AChE. nih.govnih.gov The mechanism of inhibition involves the carbamate compound acting as a substrate for the enzyme. The carbamoyl (B1232498) group is transferred to a reactive serine residue in the enzyme's active site, forming a carbamylated enzyme. researchgate.netnih.govpharmacy180.com This carbamylated enzyme is much more stable and hydrolyzes far more slowly than the acetylated enzyme formed during normal neurotransmitter breakdown. nih.govpharmacy180.com This slow decarbamoylation effectively takes the enzyme out of commission, leading to an accumulation of acetylcholine in the synapse. nih.govyoutube.com This mechanism makes carbamates useful as both insecticides and therapeutic agents. nih.govnih.gov

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO): RuBisCO is arguably the most abundant enzyme on Earth and is responsible for the first major step of carbon fixation in photosynthesis. nih.gov For RuBisCO to become active, it must undergo a process called carbamylation. wikipedia.org This involves a "non-substrate" molecule of carbon dioxide reacting with the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site to form a carbamate. researchgate.netresearchgate.net This newly formed carbamate then acts as a ligand to bind a necessary magnesium ion (Mg²⁺), which finalizes the activation of the enzyme. wikipedia.orgresearchgate.net This naturally occurring carbamate formation is essential for the enzyme's catalytic function and, by extension, for life on Earth. nih.govresearchgate.net

Carbamate-Based Chemical Research

Carbamate derivatives are a cornerstone of modern chemical research, finding extensive application in medicinal chemistry, agrochemicals, and materials science. nih.govacs.org Their value stems from their unique structural features, which combine the characteristics of both amides and esters, conferring chemical stability and the ability to participate in hydrogen bonding. nih.govnih.gov This dual nature has made the carbamate group a valuable component in drug design, often used as a stable substitute for the more easily broken amide bond found in peptides. nih.govacs.org

A significant area of research is the use of the carbamate moiety as a directing group in C-H bond activation. magtech.com.cn This powerful synthetic strategy allows for the selective functionalization of otherwise unreactive carbon-hydrogen bonds. In the context of aromatic carbamates, the carbamate group can direct transition metal catalysts to functionalize the ortho position of the aromatic ring. magtech.com.cnacs.org This method is highly efficient for creating complex molecules from simpler starting materials. For a compound like this compound, the carbamate group could theoretically direct the addition of new functional groups to the chlorophenyl ring.

Research has demonstrated the effectiveness of various transition metals in catalyzing these reactions. magtech.com.cn The table below summarizes some of the key catalytic systems employed in the functionalization of carbamates.

| Catalyst | Type of C-H Bond Activated | Reaction Type | Reference |

| Palladium (Pd) | sp² C-H (Aromatic) | Arylation, Alkenylation | magtech.com.cn |

| Rhodium (Rh) | sp² C-H (Aromatic, Alkenyl) | Alkenylation, Allylation | magtech.com.cn |

| Ruthenium (Ru) | sp² C-H (Aromatic) | Halogenation, Cyclization | magtech.com.cn |

| Iridium (Ir) | sp² C-H (Aromatic) | Arylation, Cyclization | magtech.com.cn |

| Cobalt (Co) | sp² C-H (Aromatic) | Alkylation, Amidation | nih.govacs.org |

The alkenyl portion of molecules like this compound also presents opportunities for synthetic manipulation. Research into alkenyl carbamates has shown that they can undergo rhodium-catalyzed sp² C-H bond activation to form new bonds at the vinyl position. magtech.com.cn This allows for further molecular diversification, highlighting the synthetic potential embedded within the structure of aromatic alkenyl carbamates.

Future Perspectives in Synthesis and Application of Aromatic Alkenyl Carbamates

The future of carbamate synthesis is increasingly focused on developing more sustainable and environmentally friendly methods. psu.edu Traditional routes to carbamates often involve hazardous reagents like phosgene (B1210022). acs.orgnih.gov Modern research is exploring greener alternatives, with a significant emphasis on the use of carbon dioxide (CO₂) as a C1 feedstock. psu.eduacs.orgmdpi.com The direct synthesis of carbamates from amines, alcohols, and CO₂ is a key goal, as it utilizes a renewable and non-toxic starting material. psu.edu Recent advancements have identified various catalytic systems, including zinc-based complexes and deep eutectic solvents, that can facilitate this transformation under milder conditions. nih.govacs.org

Another promising trend is the development of continuous flow synthesis methods for carbamates. acs.org These systems offer advantages over traditional batch processes, including improved safety, faster reaction times, and easier scalability. A recently developed continuous methodology utilizes amines, alkyl halides, and CO₂ in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to produce carbamates with good to excellent yields in a significantly reduced timeframe. acs.org

The applications of aromatic alkenyl carbamates are also expected to expand. In medicinal chemistry, the unique conformational constraints and electronic properties of the carbamate group will continue to be exploited in the design of new therapeutic agents. nih.govacs.org Research has shown that aromatic carbamates can exhibit neuroprotective activities, making them interesting candidates for the development of drugs for neurodegenerative diseases. nih.gov

Furthermore, the ability of the carbamate group to act as a directing group in C-H activation opens up new avenues for the late-stage functionalization of complex molecules. nih.gov This is particularly valuable in drug discovery, where the ability to modify a lead compound in the final steps of a synthesis can accelerate the development of new drug candidates. The development of more selective and efficient catalytic systems for these transformations will be a key area of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.